molecular formula C14H12FNO2 B8662612 (2-Amino-5-methoxyphenyl)(3-fluorophenyl)methanone CAS No. 849435-46-7

(2-Amino-5-methoxyphenyl)(3-fluorophenyl)methanone

Cat. No. B8662612
CAS RN: 849435-46-7
M. Wt: 245.25 g/mol
InChI Key: RPDBFOPOJZDCLS-UHFFFAOYSA-N
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Description

(2-Amino-5-methoxyphenyl)(3-fluorophenyl)methanone is a useful research compound. Its molecular formula is C14H12FNO2 and its molecular weight is 245.25 g/mol. The purity is usually 95%.
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properties

CAS RN

849435-46-7

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

(2-amino-5-methoxyphenyl)-(3-fluorophenyl)methanone

InChI

InChI=1S/C14H12FNO2/c1-18-11-5-6-13(16)12(8-11)14(17)9-3-2-4-10(15)7-9/h2-8H,16H2,1H3

InChI Key

RPDBFOPOJZDCLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N)C(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. solution of para-anisidine (8.13 g, 66.0 mmol) in 25 mL of chlorobenzene was added dropwise a solution of BCl3 in dichloromethane (74.3 mL of 1 M, 74.3 mmol). The mixture was stirred at room temperature for one hour, then transferred slowly via syringe to solution of 3-fluorobenzonitrile (4.00 g, 33.0 mmol) and AlCl3 (5.06 g, 37.9 mmol) in 50 mL of chlorobenzene at 60° C. After the addition was complete, the reaction was stirred at 70° C. for 3 hours, then cooled to room temperature and stirred overnight. Water was added (125 mL), and the mixture stirred at 85 degrees for 6 hours. After cooling to room temperature, the mixture was poured into water, and the organic layer was extracted with saturated NaHCO3 solution and brine, dried over Na2SO4, filtered, and concentrated in vacuo. The crude residue was purified by flash chomatography through SiO2 (50-100% CH2Cl2/hexane) to provide the titled product (1.83 g, 23% yield) as a red oil. Proton NMR for the product was consistent with the titled compound. HRMS (ES) exact mass calculated for C14H13FNO2 (M+H+): 246.0929. Found 246.0925.
Quantity
8.13 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
74.3 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
5.06 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
23%

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